molecular formula C4H4N2O4S2 B15297416 2-Sulfamoylthiazole-4-carboxylic Acid CAS No. 89032-84-8

2-Sulfamoylthiazole-4-carboxylic Acid

Cat. No.: B15297416
CAS No.: 89032-84-8
M. Wt: 208.2 g/mol
InChI Key: NGHURPFTAUWMLK-UHFFFAOYSA-N
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Description

2-sulfamoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure This compound is part of the thiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfamoyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with sulfamoyl chloride and subsequent carboxylation. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea.

    Introduction of the sulfamoyl group: The thiazole derivative is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group.

    Carboxylation: The final step involves the carboxylation of the thiazole derivative using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 2-sulfamoyl-1,3-thiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-sulfamoyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of thiazole derivatives with reduced functional groups.

    Substitution: Formation of thiazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-sulfamoyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-sulfamoyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-sulfamoyl-1,3-thiazole-5-carboxylic acid
  • 2-sulfamoyl-1,3-thiazole-4-carboxamide
  • 2-sulfamoyl-1,3-thiazole-4-methyl ester

Uniqueness

2-sulfamoyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

89032-84-8

Molecular Formula

C4H4N2O4S2

Molecular Weight

208.2 g/mol

IUPAC Name

2-sulfamoyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H4N2O4S2/c5-12(9,10)4-6-2(1-11-4)3(7)8/h1H,(H,7,8)(H2,5,9,10)

InChI Key

NGHURPFTAUWMLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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